![molecular formula C36H46O2S2 B12613516 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene CAS No. 918441-49-3](/img/structure/B12613516.png)
5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is an organic compound known for its unique structural properties It belongs to the class of bithiophenes, which are compounds containing two thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Side Chains: The pentyloxypropylphenyl side chains are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique electronic properties.
Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and phenyl side chains. These interactions can affect the electronic properties of the compound, making it useful in various applications. The exact molecular pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings but without the pentyloxypropylphenyl side chains.
5,5’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms on the thiophene rings.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: A similar compound with methoxyphenyl side chains instead of pentyloxypropylphenyl.
Uniqueness
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is unique due to its specific side chains, which can impart different electronic and physical properties compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
918441-49-3 |
|---|---|
Formule moléculaire |
C36H46O2S2 |
Poids moléculaire |
574.9 g/mol |
Nom IUPAC |
2-[4-[(2S)-2-pentoxypropyl]phenyl]-5-[5-[4-[(2S)-2-pentoxypropyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46O2S2/c1-5-7-9-23-37-27(3)25-29-11-15-31(16-12-29)33-19-21-35(39-33)36-22-20-34(40-36)32-17-13-30(14-18-32)26-28(4)38-24-10-8-6-2/h11-22,27-28H,5-10,23-26H2,1-4H3/t27-,28-/m0/s1 |
Clé InChI |
ZGIKUEHKAMLPJA-NSOVKSMOSA-N |
SMILES isomérique |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)C[C@H](C)OCCCCC |
SMILES canonique |
CCCCCOC(C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CC(C)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
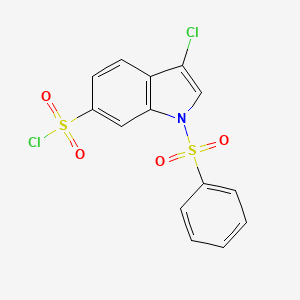
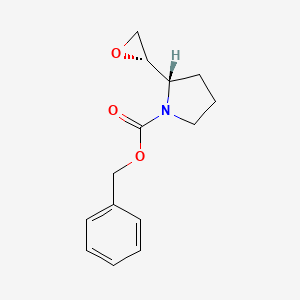
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)


![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
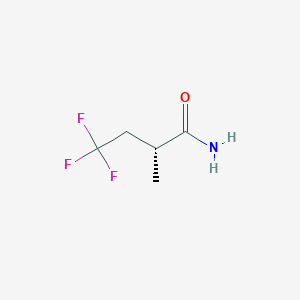
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
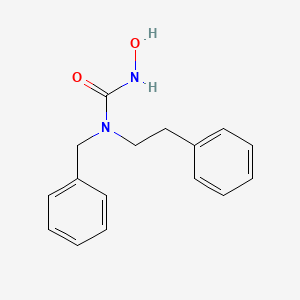
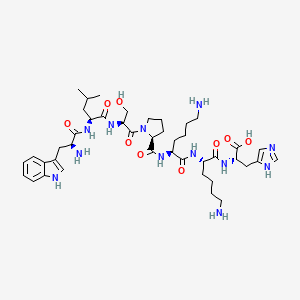
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
